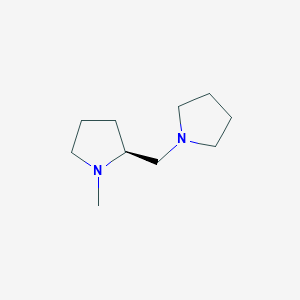![molecular formula C10H9N3 B1600252 [2,3'-Bipyridin]-6-amine CAS No. 39883-47-1](/img/structure/B1600252.png)
[2,3'-Bipyridin]-6-amine
Vue d'ensemble
Description
[2,3'-Bipyridin]-6-amine is a bipyridine derivative characterized by its two pyridine rings connected at the 2 and 3' positions, with an amine group at the 6 position
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3'-Bipyridin]-6-amine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting specific biomolecules. Its ability to bind to metal ions makes it useful in studying metalloproteins and metal ion homeostasis.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory agent and its role in drug delivery systems.
Industry: In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings.
Mécanisme D'action
Target of Action
It’s known that the compound is a part of the tetradentate ligand, which combines a carbazole unit with high triplet energy and dimethoxy bipyridine . This ligand is known for its high quantum efficiency when coordinated with a metal (Pt), and is anticipated to exhibit promising luminescent properties .
Mode of Action
In general, the mode of action (moa) describes a functional or anatomical change, resulting from the exposure of a living organism to a substance . In comparison, a mechanism of action (MOA) describes such changes at the molecular level .
Biochemical Pathways
It’s important to note that the interaction of a chemical compound with its biological targets can significantly affect various biochemical pathways . These models simulate the reaction of biological systems, including whole cells, to changes in the environment, genetic disorders or mutations .
Pharmacokinetics
Pharmacokinetics is based on mathematical modeling that places great emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .
Result of Action
It’s important to note that the interaction of a chemical compound with its biological targets can lead to various molecular and cellular effects .
Action Environment
It’s important to note that environmental factors can significantly influence the action of a chemical compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3'-Bipyridin]-6-amine typically involves the following steps:
Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.
Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 3' positions using cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling.
Introduction of Amine Group: The amine group at the 6 position is introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure efficient production. The choice of catalysts and solvents is optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: [2,3'-Bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the pyridine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amine derivatives, hydrazine derivatives.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Comparaison Avec Des Composés Similaires
2,2'-Bipyridin]-6-amine: Similar structure but with pyridine rings connected at the 2 and 2' positions.
4,4'-Bipyridin]-6-amine: Similar structure but with pyridine rings connected at the 4 and 4' positions.
1,10-Phenanthroline: A tricyclic compound with similar coordination properties.
Uniqueness: [2,3'-Bipyridin]-6-amine is unique in its specific arrangement of pyridine rings and the presence of the amine group at the 6 position, which influences its binding properties and reactivity compared to other bipyridine derivatives.
Propriétés
IUPAC Name |
6-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWUPODTLEQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468974 | |
| Record name | [2,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39883-47-1 | |
| Record name | [2,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)

